3-Fluoro-4-(pyrrolidin-2-yl)pyridine
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Overview
Description
3-Fluoro-4-(pyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative with a pyrrolidinyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-4-nitropyridine can be fluorinated using Bu4N+F− in DMF at room temperature to form 3-fluoro-4-nitropyridine, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature reactions with fluorinating agents such as AlF3 and CuF2. These reactions are conducted at temperatures ranging from 450°C to 500°C to achieve high yields of fluorinated products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Bu4N+F− in DMF at room temperature.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards various biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyrrolidinyl)pyridine: A non-fluorinated analog with similar structural features but different electronic properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct substituents that confer different reactivity and applications.
Uniqueness
3-Fluoro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrrolidinyl group. This combination imparts specific electronic and steric properties that can enhance its performance in various applications, such as increased binding affinity in medicinal chemistry or improved electronic properties in materials science .
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZOXRTXOACOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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